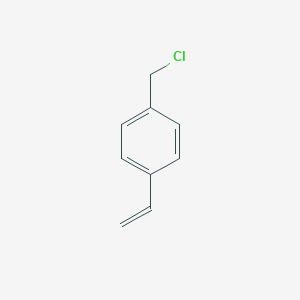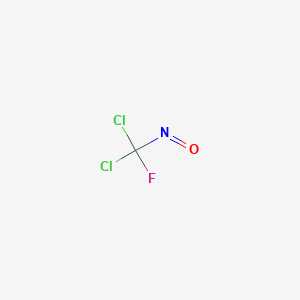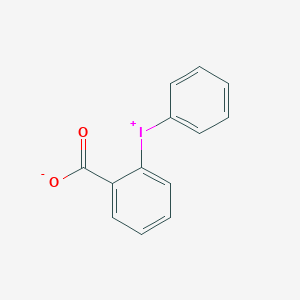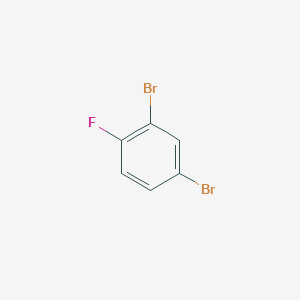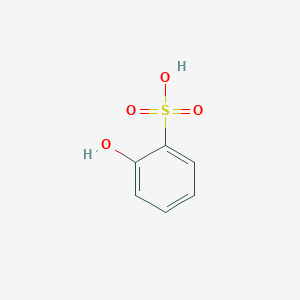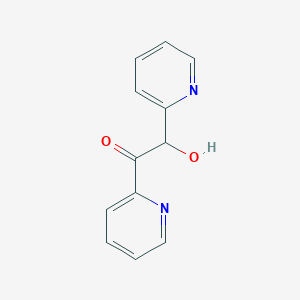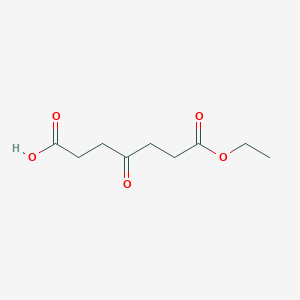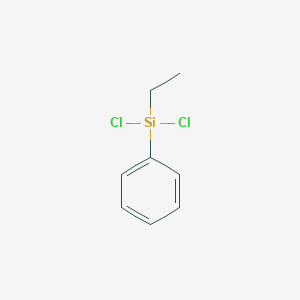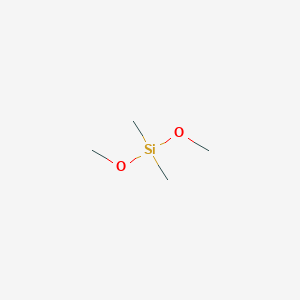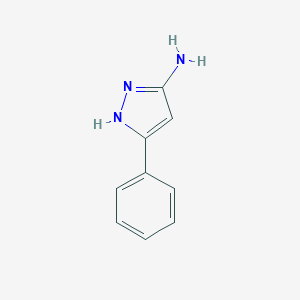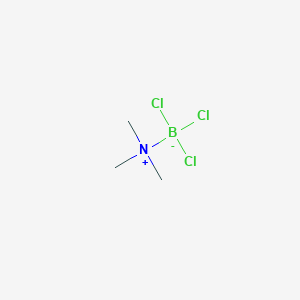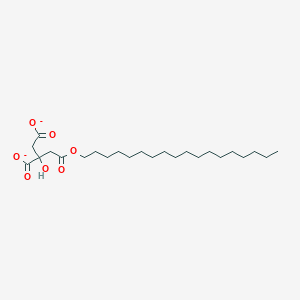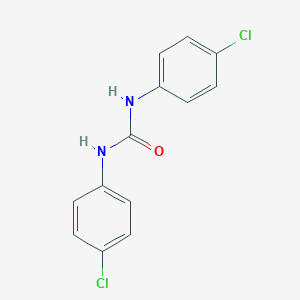
1,3-Bis(4-chlorphenyl)harnstoff
Übersicht
Beschreibung
1,3-Bis(4-chlorophenyl)urea, also known as 4,4’-dichlorocarbanilide, is an organic compound with the molecular formula C13H10Cl2N2O. It is a white to almost white crystalline powder that is primarily used as an antimicrobial agent. This compound is known for its effectiveness against a wide range of bacteria and fungi, making it a valuable component in various personal care products, including soaps and deodorants .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-chlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in treating bacterial and fungal infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(4-chlorophenyl)urea can be synthesized through the reaction of 4-chloroaniline with phosgene, followed by the reaction with ammonia or urea. The general reaction scheme is as follows: [ \text{2 C}_6\text{H}_4\text{ClNH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCl} + \text{HCl} ] [ \text{C}_6\text{H}_4\text{ClNHCOCl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClNHCONH}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,3-Bis(4-chlorophenyl)urea typically involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process often includes steps for purification, such as recrystallization, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-chlorophenyl)urea undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Hydrogenation: The compound can be hydrogenated to produce various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas at elevated temperatures and pressures.
Major Products
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Hydrogenation: Products include reduced forms of the original compound, such as 1,3-bis(4-aminophenyl)urea.
Wirkmechanismus
The antimicrobial action of 1,3-Bis(4-chlorophenyl)urea is primarily due to its ability to disrupt the cell membranes of bacteria and fungi. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of the cell membrane, causing increased permeability and loss of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triclocarban: Another antimicrobial agent with a similar structure and function.
1,3-Bis(4-fluorophenyl)urea: A fluorinated analog with similar antimicrobial properties.
Uniqueness
1,3-Bis(4-chlorophenyl)urea is unique due to its specific chlorine substitutions, which enhance its antimicrobial efficacy compared to other similar compounds. Its effectiveness against a broad spectrum of microorganisms makes it a preferred choice in various applications .
Eigenschaften
IUPAC Name |
1,3-bis(4-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCSLYENQIUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153436 | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-99-4 | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1219-99-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(4-chlorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLOROCARBANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U4X0KQ6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are used to detect 1,3-Bis(4-chlorophenyl)urea in water samples?
A: The research article describes the use of solid-phase micro-extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPME-HPLC-MS/MS) for the detection and quantification of 1,3-Bis(4-chlorophenyl)urea in various water samples. [] This method was chosen for its sensitivity, speed, and environmentally friendly approach. The researchers optimized several parameters of the SPME-HPLC-MS/MS method, including extraction time, desorption time, and sample pH, to achieve high recovery rates and low detection limits for 1,3-Bis(4-chlorophenyl)urea and other related compounds.
Q2: What is the environmental relevance of 1,3-Bis(4-chlorophenyl)urea?
A: 1,3-Bis(4-chlorophenyl)urea is identified as a transformation product of Triclocarban, an antimicrobial agent found in various consumer products. [] The presence of 1,3-Bis(4-chlorophenyl)urea in water samples, including tap water, treated drinking water, and river water, highlights its potential as an environmental contaminant.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
